molecular formula C18H16N2O2S B2711162 N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea CAS No. 339009-50-6

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea

Cat. No.: B2711162
CAS No.: 339009-50-6
M. Wt: 324.4
InChI Key: PUNXFTMMNXDMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyloxy group attached to a thienyl ring, which is further connected to a phenylurea moiety. The unique structure of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea typically involves the reaction of 3-(benzyloxy)-2-thiophenecarboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzyloxy)-2-thienyl]-N’-methylurea
  • N-[3-(benzyloxy)-2-thienyl]-N’-ethylurea
  • N-[3-(benzyloxy)-2-thienyl]-N’-propylurea

Uniqueness

N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea is unique due to its specific structural features, such as the combination of a benzyloxy group with a thienyl ring and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a thienyl ring substituted with a benzyloxy group and a phenylurea moiety. This structure is significant as it may influence the compound's interaction with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Research has highlighted the anticancer potential of various thienyl derivatives, including those similar to this compound. For instance, studies on related compounds have demonstrated their ability to induce cell death in cancer cell lines such as T98G (human brain cancer) through mechanisms involving growth inhibition and cytogenetic damage.

Key Findings:

  • Cell Line Studies : Compounds with structural similarities exhibited IC50 values in the range of 60–200 µg/mL against T98G cells, indicating significant growth inhibition .
  • Mechanism of Action : The compounds induced apoptosis and affected cell morphology, suggesting that they may disrupt cellular processes critical for cancer cell survival .

Anti-Inflammatory Potential

In addition to anticancer effects, compounds containing similar structural motifs have been evaluated for anti-inflammatory activity. The inhibition of nuclear factor κB (NF-κB) transcriptional activity is a common target in anti-inflammatory research.

Data Table: Anti-Inflammatory Activity of Related Compounds

Compound IDStructureIC50 (µM)Mechanism
13iPyrazolo[1,5-a]quinazoline<50NF-κB inhibition
16Pyrazolo[1,5-a]quinazoline<50NF-κB inhibition

These compounds were shown to effectively inhibit LPS-induced NF-κB activity in human THP-1 monocytes, which is crucial for inflammatory responses .

Case Studies

Several case studies have been conducted on structurally related compounds that provide insights into the potential therapeutic applications of this compound.

  • Study on Dithienyl Derivatives : This study focused on two dithienyl derivatives that exhibited potent anticancer activity against T98G cells while maintaining lower toxicity levels in normal human HEK cells. The results indicated that these compounds could be promising candidates for further development in cancer therapy .
  • Inflammation Models : In vivo studies using models of chronic inflammation demonstrated that certain benzyloxy-substituted compounds significantly reduced symptoms associated with inflammatory diseases, suggesting that similar derivatives could be explored for therapeutic use in conditions like ulcerative colitis .

Properties

IUPAC Name

1-phenyl-3-(3-phenylmethoxythiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(19-15-9-5-2-6-10-15)20-17-16(11-12-23-17)22-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXFTMMNXDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.